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Compound of Interest

Compound Name: 2-Morpholino-5-nitrobenzaldehyde

Cat. No.: B1273712 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for 2-Morpholino-5-nitrobenzaldehyde is

not readily available in public databases. This guide provides a comprehensive overview of the

expected spectroscopic characteristics and detailed experimental protocols for its synthesis

and analysis based on established chemical principles and data from structurally related

compounds.

Introduction
2-Morpholino-5-nitrobenzaldehyde is a substituted aromatic aldehyde of interest in medicinal

chemistry and materials science. Its structure, featuring a morpholine ring, a nitro group, and

an aldehyde function on a benzene core, offers multiple points for chemical modification,

making it a potentially valuable building block for the synthesis of novel compounds. Accurate

structural elucidation and purity assessment are paramount, necessitating a thorough

understanding of its spectroscopic properties. This guide outlines the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
Morpholino-5-nitrobenzaldehyde and provides detailed protocols for obtaining this

information.
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A plausible route for the synthesis of 2-Morpholino-5-nitrobenzaldehyde is through a

nucleophilic aromatic substitution reaction, starting from 2-chloro-5-nitrobenzaldehyde and

morpholine.

Experimental Protocol: Synthesis of 2-Morpholino-5-nitrobenzaldehyde

Materials:

2-Chloro-5-nitrobenzaldehyde

Morpholine

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Ethyl acetate

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 2-Chloro-5-nitrobenzaldehyde (1.0 equivalent) in DMF, add potassium

carbonate (2.0 equivalents) and morpholine (1.2 equivalents).

Stir the reaction mixture at 80°C for 12 hours.

After cooling to room temperature, pour the mixture into water and extract with ethyl

acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2-Morpholino-5-
nitrobenzaldehyde.
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Spectroscopic Data Analysis
The following sections detail the expected spectroscopic data for 2-Morpholino-5-
nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Expected ¹H NMR Data

The predicted chemical shifts are based on the analysis of substituted benzaldehydes and

morpholine-containing aromatic compounds.

Proton Assignment
Expected Chemical Shift
(δ, ppm) in CDCl₃

Multiplicity

Aldehyde-H 9.9 - 10.5 Singlet

Aromatic-H (position 6) 8.0 - 8.3 Doublet

Aromatic-H (position 4) 7.8 - 8.1 Doublet of Doublets

Aromatic-H (position 3) 7.0 - 7.3 Doublet

Morpholino-H (N-CH₂) 3.8 - 4.0 Triplet

Morpholino-H (O-CH₂) 3.1 - 3.3 Triplet

Expected ¹³C NMR Data
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Carbon Assignment
Expected Chemical Shift (δ, ppm) in
CDCl₃

Aldehyde (C=O) 188 - 192

Aromatic (C-NO₂) 145 - 150

Aromatic (C-Morpholino) 150 - 155

Aromatic (C-H) 115 - 130

Aromatic (C-CHO) 130 - 135

Morpholino (N-CH₂) 66 - 68

Morpholino (O-CH₂) 48 - 52

Experimental Protocol: NMR Spectroscopy[1][2]

Sample Preparation: Accurately weigh 5-10 mg of 2-Morpholino-5-nitrobenzaldehyde for

¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1]

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube to

a height of about 4-5 cm.[1]

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence, which will

require a greater number of scans compared to ¹H NMR.

Data Processing: Process the raw data using Fourier transformation, phase correction, and

baseline correction. Reference the chemical shifts to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Frequencies

Functional Group Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Aldehyde (C=O) Stretch ~1700

Nitro (NO₂) Asymmetric Stretch ~1520 - 1560

Nitro (NO₂) Symmetric Stretch ~1340 - 1380

Aromatic (C=C) Stretch ~1600, ~1475

C-N (Aromatic-Morpholino) Stretch ~1300 - 1350

C-O-C (Morpholino) Stretch ~1115

Aromatic C-H Stretch ~3000 - 3100

Aliphatic C-H (Morpholino) Stretch ~2850 - 2960

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy[3][4][5]

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

Sample Application: Place a small amount of solid 2-Morpholino-5-nitrobenzaldehyde
directly onto the diamond crystal of the ATR accessory.[5]

Pressure Application: Apply firm pressure using the ATR press arm to ensure good contact

between the sample and the crystal.[4]

Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is the result of the sample spectrum

with the background spectrum automatically subtracted.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Expected Mass Spectrometry Data

Molecular Formula: C₁₁H₁₂N₂O₄

Molecular Weight: 236.23 g/mol

Expected [M]⁺ Peak (m/z): 236

Expected Fragmentation Pattern

The fragmentation of 2-Morpholino-5-nitrobenzaldehyde in electron ionization (EI)-MS is

expected to involve the loss of the aldehyde group, the nitro group, and fragmentation of the

morpholine ring.

m/z Proposed Fragment

236 Molecular ion [M]⁺

207 Loss of the formyl group [M-CHO]⁺

190 Loss of the nitro group [M-NO₂]⁺

178 Fragmentation of the morpholine ring

150 Further fragmentation

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry[6][7][8]

Sample Introduction: Introduce a small, pure sample of 2-Morpholino-5-nitrobenzaldehyde
into the mass spectrometer. The compound must be volatile enough for EI.[6]

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.[7][8]

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer.
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Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity

versus m/z.[9]
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Caption: Proposed workflow for the synthesis and spectroscopic analysis.
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Caption: Logical flow for structural confirmation using spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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